- Preparation of substituted isoquinolines and isoquinolinones as rho kinase inhibitors for therapy, World Intellectual Property Organization, , ,

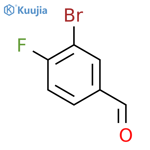

Cas no 923022-40-6 (7-Bromo-6-fluoroisoquinoline)

7-Bromo-6-fluoroisoquinoline structure

商品名:7-Bromo-6-fluoroisoquinoline

7-Bromo-6-fluoroisoquinoline 化学的及び物理的性質

名前と識別子

-

- 7-Bromo-6-fluoroisoquinoline

- 6-Fluoro-7-bromoisoquinoline

- Isoquinoline, 7-bromo-6-fluoro-

- 6-fluoro-7-bromo-isoquinoline

- 7-bromo-6-fluoro-isoquinoline

- Isoquinoline,7-bromo-6-fluoro

- QC-9377

- ABZAYLFRWGIRDU-UHFFFAOYSA-N

- 6478AJ

- FCH1406257

- SY023347

- AX8240749

- AB0076400

- 7-Bromo-6-fluoroisoquinoline (ACI)

- MFCD11846300

- AKOS016014064

- DA-35758

- CS-0171524

- EN300-383975

- Z1269149653

- 923022-40-6

- SCHEMBL1571950

- AS-37806

- DTXSID10695087

-

- MDL: MFCD11846300

- インチ: 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H

- InChIKey: ABZAYLFRWGIRDU-UHFFFAOYSA-N

- ほほえんだ: FC1C(Br)=CC2C(=CC=NC=2)C=1

計算された属性

- せいみつぶんしりょう: 224.95900

- どういたいしつりょう: 224.95894g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- ふってん: 311.8±22.0℃ at 760 mmHg

- PSA: 12.89000

- LogP: 3.13640

7-Bromo-6-fluoroisoquinoline セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:Room temperature

7-Bromo-6-fluoroisoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM144074-1g |

7-Bromo-6-fluoroisoquinoline |

923022-40-6 | 97% | 1g |

$*** | 2023-05-29 | |

| Chemenu | CM144074-5g |

7-Bromo-6-fluoroisoquinoline |

923022-40-6 | 97% | 5g |

$*** | 2023-05-29 | |

| AstaTech | 61661-1/G |

6-FLUORO-7-BROMOISOQUINOLINE |

923022-40-6 | 95% | 1g |

$330 | 2023-09-16 | |

| Alichem | A189006053-1g |

7-Bromo-6-fluoroisoquinoline |

923022-40-6 | 97% | 1g |

$490.60 | 2023-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852295-250mg |

7-Bromo-6-fluoroisoquinoline |

923022-40-6 | 95% | 250mg |

1,124.10 | 2021-05-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1011-100MG |

7-bromo-6-fluoroisoquinoline |

923022-40-6 | 95% | 100MG |

¥ 310.00 | 2023-04-12 | |

| Chemenu | CM144074-1g |

7-Bromo-6-fluoroisoquinoline |

923022-40-6 | 97% | 1g |

$396 | 2021-08-05 | |

| Enamine | EN300-383975-0.1g |

7-bromo-6-fluoroisoquinoline |

923022-40-6 | 95.0% | 0.1g |

$81.0 | 2025-02-20 | |

| Enamine | EN300-383975-5.0g |

7-bromo-6-fluoroisoquinoline |

923022-40-6 | 95.0% | 5.0g |

$822.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1011-1G |

7-bromo-6-fluoroisoquinoline |

923022-40-6 | 95% | 1g |

¥ 1,287.00 | 2023-04-12 |

7-Bromo-6-fluoroisoquinoline 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C

1.5 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C

1.5 Reagents: Water ; cooled

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h; rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid ; rt

1.4 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid ; rt

1.4 Reagents: Tosyl chloride , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

リファレンス

- Cycloalkylamine substituted isoquinoline and isoquinolinone derivatives as Rho-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 2 d, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled

リファレンス

- Preparation of pyrazole-4-carboxamides and imidazole-4-carboxamides as selective plasma kallikrein inhibitors, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Solvents: Toluene ; overnight, rt

1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; 160 °C → rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; 160 °C → rt

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

リファレンス

- Preparation of substituted pyrimidine derivatives as antagonists of the histamine H4 receptor, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Pyridine Solvents: Dichloromethane

1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C

1.7 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Pyridine Solvents: Dichloromethane

1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 2 h, 50 °C; 50 °C → 0 °C

1.7 Reagents: Water ; cooled

リファレンス

- 6-Substituted isoquinolines and isoquinolinones as Rho, PKA and PKG kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Solvents: Toluene ; overnight, rt

1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; cooled

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

1.2 Reagents: Phosphorus pentoxide , Sulfuric acid Solvents: Water ; 1 h, 160 °C; cooled

1.3 Reagents: Water ; cooled

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled

リファレンス

- Preparation of 4,6-disubstituted 2-amino-pyrimidines as histamine H4 receptor modulators, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h, rt; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

1.5 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

1.5 Reagents: Water ; cooled

リファレンス

- Preparation of piperidinyl isoquinolone derivatives as Rho-kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 2 h

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

1.7 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C

1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; rt

1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ; overnight, rt

1.7 Reagents: Water ; cooled

リファレンス

- Preparation of cyclohexylamine substituted isoquinolones as Rho-kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt

リファレンス

- Cycloalkylamine substituted isoquinolone and isoquinolinone derivatives as Rho kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 4 h, reflux; reflux → rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Tosyl chloride Solvents: Dichloromethane , Pyridine ; 3 h, rt

1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt

1.6 Reagents: Water ; cooled

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; 2 h, rt; overnight, rt

1.3 Reagents: Acetic acid

1.4 Reagents: Tosyl chloride Solvents: Dichloromethane , Pyridine ; 3 h, rt

1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ; 4 h, rt; overnight, rt

1.6 Reagents: Water ; cooled

リファレンス

- Substituted isoquinoline and isoquinolinone derivatives and their preparation and use in the treatment of Rho-kinase associated diseases, World Intellectual Property Organization, , ,

7-Bromo-6-fluoroisoquinoline Raw materials

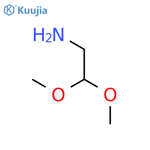

- 2,2-dimethoxyethan-1-amine

- 3-Bromo-4-fluorobenzaldehyde

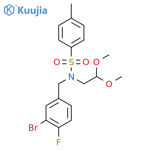

- Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl-

7-Bromo-6-fluoroisoquinoline Preparation Products

7-Bromo-6-fluoroisoquinoline 関連文献

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

923022-40-6 (7-Bromo-6-fluoroisoquinoline) 関連製品

- 692869-38-8(ROCK1-IN-1)

- 2580206-63-7((1r,3r)-3-{(benzyloxy)carbonylamino}-1-phenylcyclobutane-1-carboxylic acid)

- 109418-87-3(5-(Chloromethyl)-2-methoxybenzonitrile)

- 1361554-58-6(5'-Nitro-2,3,5-trichloro-3'-(trifluoromethyl)biphenyl)

- 875551-12-5(7-formyl-2,3-dihydro-1,4-benzodioxine-5-carbonitrile)

- 1805259-58-8(6-(Aminomethyl)-4-(difluoromethyl)-3-hydroxy-2-methoxypyridine)

- 88512-18-9(Carbamic acid, (2-mercaptoethyl)-, ethyl ester)

- 554407-02-2(4-methoxy-3-(morpholine-4-sulfonyl)aniline)

- 496852-38-1([2,3'-BIPYRIDINE]-6-CARBOXYLIC ACID, 4-AMINO-5,6'-DICHLORO-3-FLUORO-)

- 849066-63-3(3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:923022-40-6)7-Bromo-6-fluoroisoquinoline

清らかである:99%/99%/99%

はかる:1g/5g/25g

価格 ($):178.0/796.0/2785.0